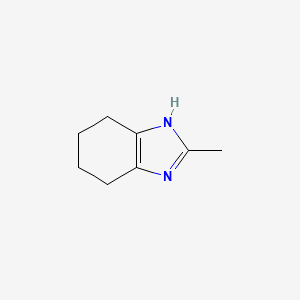

2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole

CAS No.: 3291-07-4

Cat. No.: VC8101528

Molecular Formula: C8H12N2

Molecular Weight: 136.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3291-07-4 |

|---|---|

| Molecular Formula | C8H12N2 |

| Molecular Weight | 136.19 g/mol |

| IUPAC Name | 2-methyl-4,5,6,7-tetrahydro-1H-benzimidazole |

| Standard InChI | InChI=1S/C8H12N2/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H2,1H3,(H,9,10) |

| Standard InChI Key | XMLUAPAWXDNVTM-UHFFFAOYSA-N |

| SMILES | CC1=NC2=C(N1)CCCC2 |

| Canonical SMILES | CC1=NC2=C(N1)CCCC2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole consists of a six-membered cyclohexene ring fused to a five-membered diazole ring containing two nitrogen atoms at positions 1 and 3. The tetrahydro designation indicates partial saturation of the benzene ring, reducing aromaticity compared to fully unsaturated benzimidazoles. A methyl group substituent at position 2 further modulates electronic and steric properties .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 136.197 g/mol |

| CAS Registry Number | 3291-07-4 |

| EC Number | 864-737-7 |

| DSSTox Substance ID | DTXSID101346509 |

| LogP (Predicted) | 1.2–1.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Spectral Signatures

Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals for this compound:

-

-NMR: A singlet at δ 2.5 ppm corresponds to the methyl group, while multiplet signals between δ 1.6–2.2 ppm arise from the cyclohexene ring protons .

-

-NMR: The methyl carbon appears at δ 21.5 ppm, with sp³ carbons of the saturated ring between δ 22–35 ppm and the diazole carbons at δ 145–155 ppm .

Synthesis and Derivatives

Conventional Synthetic Routes

The compound is typically synthesized via cyclocondensation reactions. One standard approach involves reacting 1,2-diaminocyclohexane with acetic acid derivatives under dehydrating conditions:

This method yields the target compound with moderate efficiency (~40–60%), though optimization of catalysts (e.g., polyphosphoric acid) can improve yields .

Structural Modifications

Recent work has focused on derivatizing the core structure to enhance bioactivity:

-

Salt Formation: The dihydrochloride salt (CAS 1803590-76-2) improves aqueous solubility for pharmaceutical formulations .

-

Hybrid Molecules: Fusion with oxadiazole rings, as in 2-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-2-yl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole (CAS 2108441-34-3), introduces additional hydrogen-bonding motifs .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor for dopamine D₂ receptor ligands and antiviral agents. Its ability to mimic purine bases makes it valuable in nucleoside analog synthesis .

Coordination Chemistry

The diazole nitrogens act as bidentate ligands, forming stable complexes with transition metals like palladium and ruthenium. These complexes exhibit catalytic activity in cross-coupling reactions .

| Code | Hazard Statement |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Recent Advances and Future Directions

Drug Discovery

Ongoing studies explore its potential as a kinase inhibitor scaffold. Molecular docking simulations suggest strong binding affinity for cyclin-dependent kinases (CDKs) .

Materials Science

Researchers are investigating its use in organic semiconductors, where the conjugated π-system facilitates charge transport in thin-film transistors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume